
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide is an organic compound that features a conjugated system with furan and nitrofuran moieties
Métodos De Preparación
The synthesis of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide typically involves the condensation of 2-furyl and 5-nitro-2-furyl derivatives under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is being explored for its potential use in antimicrobial therapies.
Comparación Con Compuestos Similares
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share similar structural features but differ in their specific applications and biological activities. The unique combination of furan and nitrofuran moieties in this compound makes it distinct and potentially more versatile in its applications.
Propiedades
Número CAS |
18819-45-9 |
|---|---|
Fórmula molecular |
C11H8N2O5 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6+ |
Clave InChI |
LYAHJFZLDZDIOH-SOFGYWHQSA-N |
SMILES isomérico |
C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N |
SMILES canónico |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Color/Form |
Reddish-orange needles |
melting_point |
151-152 °C |
Descripción física |
Af-2 appears as bright orange crystals. (NTP, 1992) Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] |
Solubilidad |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol |
Presión de vapor |
0.00000007 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


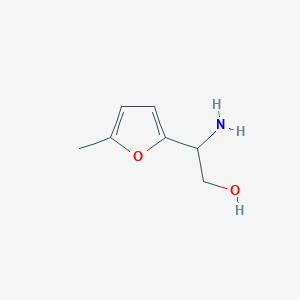
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
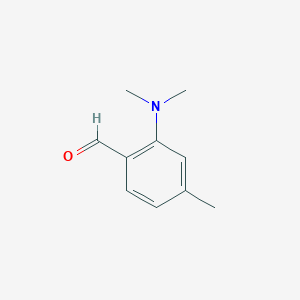
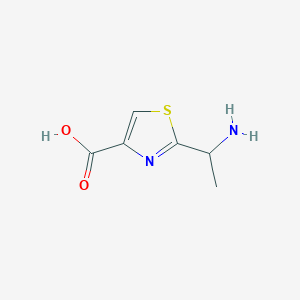
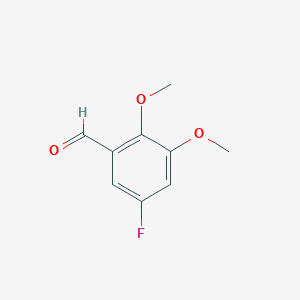
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

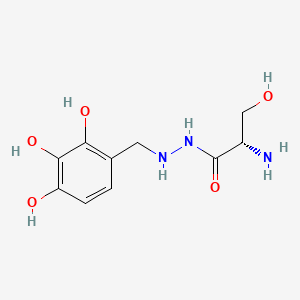
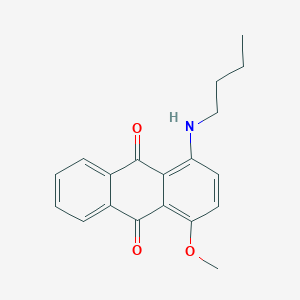
![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)


